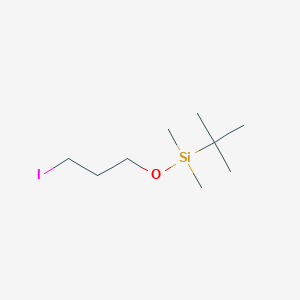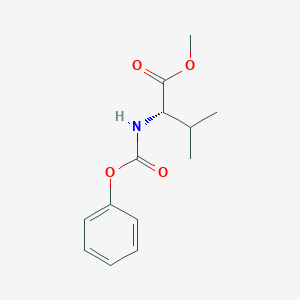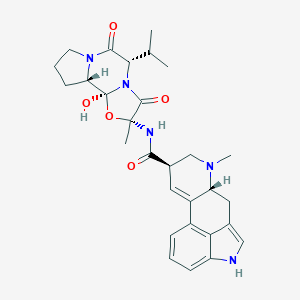
Ergovaline
Vue d'ensemble
Description
Ergovaline is an ergopeptine and one of the ergot alkaloids . It is usually found in endophyte-infected species of grass like Tall fescue or Perennial Ryegrass . It is toxic to cattle feeding on infected grass, probably because it acts as a vasoconstrictor .
Synthesis Analysis
Research involved a subset of reactions to synthesize this natural product involved with the toxicosis . Specifically, synthesis of the key intermediates, cyclo (L-pro-L-val) and (S)-ethyl benzyloxymethyl malonate acyl chloride, is described .Molecular Structure Analysis
This compound has a molecular formula of C29H35N5O5 . Its average mass is 533.619 Da and its monoisotopic mass is 533.263794 Da .Chemical Reactions Analysis
This compound is known to be unstable and affected by many variables . Sub-samples exposed to UV light and heat lost a significant fraction of this compound in 2 h, while sub-samples stored on ice in a cooler showed no change in this compound in 2 h .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 859.1±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 130.8±3.0 kJ/mol .Applications De Recherche Scientifique
Gestion des pâturages équins
Ergovaline : joue un rôle crucial dans la gestion des pâturages pour les chevaux, en particulier les juments gestantes. Le programme d’évaluation des pâturages équins de l’Université du Kentucky utilise l’this compound et des tests d’endophytes pour élaborer des recommandations de gestion pour les pâturages de juments. En surveillant les niveaux d’this compound, ils peuvent atténuer les symptômes de toxicité du fétuque élevée, qui comprennent la gestation prolongée et la mortalité des poulains et des juments .
Études sur les troubles du bétail
La recherche a montré que l’this compound est responsable d’une multitude de troubles du bétail. Les études se concentrent sur la façon dont l’this compound affecte les animaux, en particulier les chevaux, et sur la façon dont différentes formes d’aliments, comme les graines moulues ou entières, influencent la vasoconstriction induite par l’this compound .
Amélioration de la qualité du fourrage
La concentration d’this compound est un facteur critique dans l’évaluation de la qualité du fourrage. Tester les champs pour la teneur en alcaloïdes de l’ergot permet de déterminer le risque associé au pâturage et à l’alimentation au foin, ce qui conduit à une meilleure qualité du fourrage et à des pratiques d’alimentation du bétail plus sûres .
Recherche sur la stabilité de l’this compound
La stabilité de l’this compound dans la fétuque élevée est une préoccupation importante, car elle est connue pour être instable et affectée par de nombreuses variables. La recherche sur les méthodes de manipulation et de stockage des échantillons vise à comprendre comment préserver au mieux l’this compound pour une mesure et une analyse précises .
Symbiose endophyte-plante
L’this compound est un produit de la relation symbiotique entre les endophytes et leurs plantes hôtes. L’étude de cette relation fournit des informations sur la façon dont les endophytes confèrent des avantages comme la résistance aux ravageurs et à la sécheresse à la plante hôte tout en produisant également des composés toxiques comme l’this compound .
Toxicologie et évaluation des risques
Comprendre les effets toxicologiques de l’this compound est essentiel pour l’évaluation des risques dans les milieux agricoles. La recherche dans ce domaine contribue à établir des niveaux d’this compound sûrs dans les régimes alimentaires des animaux et à informer les lignes directrices pour la gestion des cultures infectées par les endophytes .
Mécanisme D'action
Target of Action
Ergovaline, an ergopeptine and one of the ergot alkaloids , primarily targets alpha adrenergic receptors , tryptaminergic receptors , and dopaminergic receptors . These receptors play a crucial role in various physiological processes, including vasoconstriction, neurotransmission, and uterine stimulation .
Mode of Action
This compound exhibits partial agonist and/or antagonist activity against its primary targets depending on their site . It acts as a vasoconstrictor by interacting with alpha adrenergic receptors . This interaction leads to the constriction of peripheral and cranial blood vessels and depression of central vasomotor centers .
Biochemical Pathways
This compound is derived from a complex biochemical pathway that includes precursors like ergoline, clavines, ergoamides, and ergopeptines . The ergoline ring structure, due to its similarity to dopamine, serotonin, and adrenaline, provides ergot structures the basis to act on respective receptors as agonists or antagonists .
Pharmacokinetics
It’s known that this compound is usually found in endophyte-infected species of grass like tall fescue or perennial ryegrass .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. It is produced by fungi from the Clavicipitaceae family, commonly infecting crops and pastures of high agricultural and economic importance . The production of this compound and its effects can be influenced by the host plant-fungi associations and environmental conditions .
Propriétés
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21-,22+,24+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDUTQZGWOQIA-VQSKNWBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893243 | |
| Record name | Ergovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2873-38-3 | |
| Record name | Ergovaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergovaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOVALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059E2O9IV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ergovaline exert its effects at the cellular level?
A1: this compound primarily acts as an agonist at various biogenic amine receptors, notably dopamine and serotonin receptors. [, , ] This interaction disrupts normal physiological processes, leading to a cascade of downstream effects. For instance, this compound's agonistic activity at dopamine D2 receptors is linked to the suppression of prolactin release, a hormone crucial for various physiological functions. [, ]
Q2: What is the relationship between this compound and vasoconstriction?
A2: this compound exhibits potent vasoconstrictive properties, primarily mediated through its interaction with serotonin receptors, specifically 5-HT2A and 5-HT1B/1D receptors, located on blood vessel walls. [, ] This interaction triggers a narrowing of blood vessels, potentially leading to reduced blood flow and associated complications. Studies using bovine lateral saphenous vein bioassays have consistently demonstrated this compound's ability to induce vasoconstriction. [, , , ]
Q3: How does this compound impact the digestive system of livestock?
A3: Research suggests that this compound can negatively affect nutrient digestion and absorption in ruminants. Studies indicate that this compound disrupts ruminal fermentation, leading to decreased digestibility of essential nutrients like dry matter, neutral detergent fiber, and cellulose. [, ] Additionally, this compound exposure has been linked to reduced ruminal blood flow, further impairing nutrient absorption and potentially contributing to the growth-suppressing effects observed in animals suffering from fescue toxicosis. []
Q4: What is the molecular structure of this compound?
A4: While the provided papers don't delve into detailed spectroscopic data, this compound's structure is well-established. It's an ergopeptine alkaloid, characterized by a complex structure with a core tetracyclic ergoline ring system.
Q5: How stable is this compound under different storage conditions?
A5: this compound exhibits instability under various storage conditions. Research highlights a significant decrease in this compound concentration in tall fescue samples stored at different temperatures (22°C, 5°C, and -20°C) within the first 24 hours. [, ] These findings underscore the importance of immediate sample processing and storage at -20°C to preserve this compound content for accurate analysis.
Q6: How is this compound absorbed and metabolized in the body?
A6: Studies using Caco-2 cells, a model for intestinal epithelium, demonstrate that this compound readily crosses intestinal cells, suggesting efficient absorption from the gut. [] Further research indicates that a portion of ingested this compound is metabolized into lysergic acid in the rumen of sheep. [] This metabolic conversion plays a crucial role in the detoxification of this compound, with lysergic acid being the primary form excreted in urine and feces. [, ]
Q7: Does this compound accumulate in specific tissues?
A7: Research suggests a degree of this compound bioaccumulation in specific tissues. An in vitro study using bovine lateral saphenous veins demonstrated that repeated exposure to this compound led to increased alkaloid content in the vascular tissue. [] This finding suggests that this compound's vasoconstrictive effects might be exacerbated by its accumulation in blood vessels.
Q8: What are the primary toxic effects of this compound in livestock?
A8: this compound ingestion is linked to a range of adverse effects in livestock, collectively known as fescue toxicosis. These effects include reduced feed intake, weight loss, impaired reproductive performance, hyperthermia, and vasoconstriction. [, , , , ] The severity of these effects is dose-dependent and influenced by factors such as environmental temperature, animal species, and individual susceptibility. [, ]
Q9: What are the threshold levels of this compound associated with toxicity?
A9: While individual sensitivity varies, research suggests that this compound concentrations exceeding 0.7 mg/kg dry matter in ryegrass are associated with an increased risk of toxicity in grazing animals. [, ] Notably, this compound levels in specific plant parts, like basal tillers and seed heads, can be considerably higher than in the whole plant, posing a greater risk to grazing livestock. [, ]
Q10: How can the risk of this compound toxicity be mitigated in livestock?
A10: Several management strategies can help reduce the risk of this compound toxicity. These include:
- Pasture Management: Dilution of endophyte-infected grasses with legumes like Lotus tenuis can effectively reduce this compound concentration in pastures. [, ] Additionally, clipping tall fescue to prevent seedhead production can lower this compound levels. [, ]
- Dietary Modifications: Supplementing livestock diets with alternative feed sources that are low in this compound, such as this compound-free tall fescue or other forage species, can help dilute the overall dietary this compound intake. [, ]
- Seed Selection: Using endophyte-free grass varieties or cultivars infected with novel endophytes that produce lower levels of this compound can significantly reduce the risk of toxicity. [, ]
Q11: What are the future directions for research on this compound?
A11: Further investigation is needed to fully elucidate this compound's mechanisms of action, particularly its interactions with different receptor subtypes and downstream signaling pathways. Understanding the factors influencing this compound production by endophytes, as well as the genetic basis for this compound resistance in livestock, could lead to the development of novel mitigation strategies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




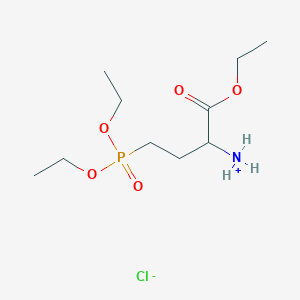

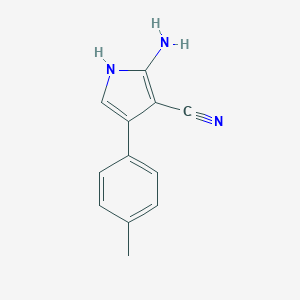

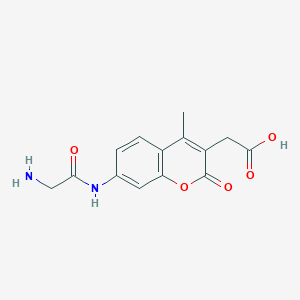
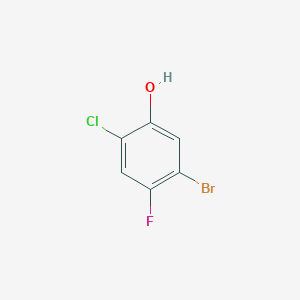

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)
